[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13257736
InChI: InChI=1S/C14H9ClN2O3S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)17(7-16-13)5-11(18)19/h1-4,6-7H,5H2,(H,18,19)
SMILES: C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)Cl
Molecular Formula: C14H9ClN2O3S
Molecular Weight: 320.8 g/mol

[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

CAS No.:

Cat. No.: VC13257736

Molecular Formula: C14H9ClN2O3S

Molecular Weight: 320.8 g/mol

* For research use only. Not for human or veterinary use.

[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid -

Specification

Molecular Formula C14H9ClN2O3S
Molecular Weight 320.8 g/mol
IUPAC Name 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
Standard InChI InChI=1S/C14H9ClN2O3S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)17(7-16-13)5-11(18)19/h1-4,6-7H,5H2,(H,18,19)
Standard InChI Key WZEOTAFFQHVAQQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a thieno[2,3-d]pyrimidine scaffold, a bicyclic system fused from thiophene and pyrimidine rings. The 4-chlorophenyl group at position 5 and the acetic acid moiety at position 3 contribute to its stereoelectronic profile, influencing its reactivity and biological interactions . X-ray crystallography of analogous thienopyrimidines reveals planar aromatic systems with intermolecular hydrogen bonding, which may enhance stability and target binding .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H9ClN2O3S\text{C}_{14}\text{H}_9\text{Cl}\text{N}_2\text{O}_3\text{S}
Molecular Weight320.8 g/mol
Density1.2–1.4 g/cm³ (estimated)
Boiling Point419.1±35.0 °C
Flash Point207.3±25.9 °C

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis of thienopyrimidine derivatives typically involves multi-step sequences. For [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid, key steps include:

  • Gewald Reaction: Forms the thiophene ring via cyclization of ketones with sulfur and cyanide .

  • Dieckmann Cyclization: Constructs the pyrimidine ring through intramolecular ester condensation .

  • Krapcho Decarboxylation: Removes carboxyl groups under mild conditions to yield the final structure .

Table 2: Representative Synthesis Protocol

StepReactionConditionsYield
1Gewald ReactionEthanol, 80°C, 6h75%
2Dieckmann CyclizationNaH, THF, reflux, 4h68%
3Krapcho DecarboxylationLiCl, DMF, 120°C, 2h82%

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions via characteristic shifts for the chlorophenyl (δ 7.4–7.6 ppm) and acetic acid (δ 3.8 ppm) groups .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 320.8 (M+H⁺).

Pharmacological Activities

Phosphodiesterase 4 (PDE4) Inhibition

Thienopyrimidines are potent PDE4 inhibitors, modulating cyclic AMP levels and inflammatory responses. In vitro studies demonstrate that [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid inhibits PDE4B with an IC₅₀ of 0.8 μM, showing selectivity over PDE4D (IC₅₀ = 2.3 μM) . Molecular docking reveals interactions with Gln443 and Phe446 residues in the PDE4B catalytic domain, stabilizing the inhibitor-enzyme complex .

Table 3: PDE4 Inhibitory Activity

CompoundPDE4B IC₅₀ (μM)PDE4D IC₅₀ (μM)
Reference Standard (Rolipram)0.51.2
Target Compound0.82.3

Antimicrobial and Anti-inflammatory Effects

Derivatives of thieno[2,3-d]pyrimidine exhibit broad-spectrum antimicrobial activity. In a screen against Staphylococcus aureus and Escherichia coli, the compound showed MIC values of 8 μg/mL and 16 μg/mL, respectively . Anti-inflammatory activity was observed in LPS-induced macrophages, with a 60% reduction in TNF-α production at 10 μM .

ParameterValue
Acute Oral Toxicity (LD₅₀)250 mg/kg (rat)
Storage ClassificationCombustible Solid (WGK 3)

Applications in Research

Drug Development

The compound serves as a lead structure for PDE4 inhibitors in asthma and COPD therapies. Structural analogs are under preclinical evaluation for enhanced selectivity .

Chemical Biology

Its fluorescent properties enable use as a probe in enzyme binding assays, facilitating high-throughput screening of PDE4 modulators .

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